3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is a chemical compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a cyclobutyl ring, which is further substituted with an amino and a hydroxymethyl group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile typically involves multiple steps. One common approach includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines as reagents.
Attachment of the Benzonitrile Group: The final step involves the attachment of the benzonitrile group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would typically involve optimization of the above synthetic routes to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{2-Amino-1-[1-(hydroxymethyl)cyclopropyl]ethyl}benzonitrile
- 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile
- 3-{2-Amino-1-[1-(hydroxymethyl)cyclohexyl]ethyl}benzonitrile
Uniqueness
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C14H18N2O |
---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
3-[2-amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl]benzonitrile |
InChI |
InChI=1S/C14H18N2O/c15-8-11-3-1-4-12(7-11)13(9-16)14(10-17)5-2-6-14/h1,3-4,7,13,17H,2,5-6,9-10,16H2 |
InChI-Schlüssel |
BBGKJLVBFAUFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)C(CN)C2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.